1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one
Beschreibung
1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry
Eigenschaften
IUPAC Name |
3-benzyl-5-fluoro-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-6-7-12-13(8-11)17(14(18)16-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVUVQNYRCLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of 1,2-Phenylenediamine Precursors
The benzimidazolone scaffold is typically constructed via cyclocondensation of 1,2-phenylenediamine derivatives with carbonyl-containing reagents. For fluorinated analogs such as 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one, 4-fluoro-1,2-phenylenediamine serves as the primary precursor. In a representative procedure, 4-fluoro-1,2-phenylenediamine reacts with methyl 4-formylbenzoate under microwave irradiation (240°C, 10 bar, 5 min) to yield methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate with 85% efficiency. This method minimizes side reactions and enhances regioselectivity compared to conventional heating.
Introduction of the Benzyl Group
Benzylation at the N1 position is achieved through nucleophilic substitution or alkylation. A patent by [WO2015005615A1] demonstrates the use of benzyl bromide in dimethylformamide (DMF) with sodium hydride as a base, yielding 1-benzyl intermediates at room temperature. For instance, treatment of 4-fluoro-5-(1H-imidazol-1-yl)benzene-1,2-diamine with benzyl bromide in DMF at 0°C for 30 minutes, followed by gradual warming to room temperature, affords the benzylated product in 82% yield after recrystallization.
Microwave-Assisted Synthesis for Enhanced Efficiency
Optimization of Reaction Parameters
Microwave irradiation significantly accelerates the cyclocondensation step. A study by PMC reports that heating 4-fluoro-1,2-phenylenediamine with methyl 4-formylbenzoate in DMF at 240°C for 5 minutes under 10 bar pressure achieves an 85% yield of the benzimidazole intermediate. This contrasts with traditional reflux methods requiring 12–24 hours for comparable yields.
Key Advantages of Microwave Synthesis
Post-Functionalization Under Microwave Conditions
Following cyclocondensation, hydrazide formation is achieved by treating methyl esters with hydrazine hydrate at 150°C for 10 minutes (89% yield). Subsequent Schiff base formation with substituted benzaldehydes under reflux (100°C, 2 hours) completes the synthesis of target derivatives.
Traditional Reflux-Based Approaches
Acid-Catalyzed Cyclocondensation
In a Der Pharma Chemica protocol, 4-fluoro-1,2-phenylenediamine reacts with phenylacetic acid in 35% HCl under reflux (24 hours) to form the benzimidazolone core. Neutralization with sodium bicarbonate precipitates the product, which is purified via ethyl acetate extraction (75–80% yield).
Limitations of Reflux Methods
Benzylation via Nucleophilic Substitution
Benzylation is performed by treating intermediates with benzyl bromide in DMF using sodium hydride as a base. For example, 4-fluoro-5-(1H-imidazol-1-yl)benzene-1,2-diamine reacts with benzyl bromide at 0°C, followed by stirring at room temperature for 3–5 hours, achieving 82% yield after recrystallization.
Industrial-Scale Synthesis via Stobbe Condensation
Patent-Based Methodology
The patent WO2015005615A1 outlines a scalable route using Stobbe condensation, where a benzyl-substituted imidazole carbaldehyde reacts with diethyl succinate in the presence of potassium tert-butoxide. This step forms a conjugated diene intermediate, which undergoes cyclization under acidic conditions to yield the benzimidazolone core.
Example Synthesis from WO2015005615A1
-
Stobbe Condensation : React 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde with diethyl succinate in ethanol at 50–55°C (12 hours, 78% yield).
-
Cyclization : Treat the intermediate with acetic anhydride at 120°C to form 4-acetoxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate (85% yield).
-
Hydrolysis : Hydrolyze the acetate with aqueous NaOH to obtain the final product.
Advantages for Large-Scale Production
-
Cost-Effective Reagents : Avoids expensive catalysts or hazardous reagents.
-
Simplified Purification : Intermediates precipitate directly from reaction mixtures.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Microwave Synthesis | 240°C, 10 bar, 5 min | 85–89 | Minutes | Moderate |
| Reflux with HCl | 35% HCl, 24 hours | 75–80 | Days | Low |
| Stobbe Condensation | Ethanol, 50–55°C | 78–85 | Hours | High |
Characterization and Quality Control
Spectroscopic Data
Analyse Chemischer Reaktionen
Hydrolysis and Ring-Opening Reactions
The 2(3H)-one moiety undergoes hydrolysis under acidic or basic conditions:
-
Example : Hydrolysis of 1-benzyl-3-[(1Z)-1-(methylsulfanyl)prop-1-en-2-yl]-1,3-dihydro-2H-benzimidazol-2-one in methanol/NaOMe yielded 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one, demonstrating lability of substituted side chains .
Electrophilic Substitution
The electron-rich benzimidazole ring facilitates electrophilic reactions:
-
Halogenation : Fluorine at position 6 likely originates from directed ortho-metalation or halogen exchange reactions .
-
Mannich Reactions : Analogous N-benzyl benzimidazoles undergo Mannich reactions with aldehydes/amines to introduce alkylamino groups .
Coordination Chemistry
Fluorinated benzimidazolones act as ligands in metal complexes:
-
Trifluoromethyl derivatives (L2–L5 ) showed IR peaks at 948–911 cm⁻¹ (C–F) and 1141–1037 cm⁻¹ (C–S), confirming stability under coordination conditions .
Spectroscopic Characterization
Key spectral features for 1-benzyl-6-fluoro derivatives include:
-
¹H NMR : Distinct benzyl N-CH₂ singlet at δ 5.96 ppm and aromatic protons at δ 6.67–7.94 ppm .
-
¹³C NMR : Carbonyl (C=O) at δ 164–172 ppm and fluorinated aromatic carbons at δ 112–140 ppm .
-
IR : Strong C=O stretches at 1680–1725 cm⁻¹ and C–F vibrations at 910–950 cm⁻¹ .
Stability and Reactivity Trends
-
Thermal Stability : Melting points range from 130–149°C for related diketo-acid derivatives .
-
Oxidative Resistance : Fluorine substitution enhances stability against aerobic oxidation compared to non-fluorinated analogs .
Pharmacological Derivatization
While beyond synthetic scope, structural analogs show:
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one has the molecular formula and a molar mass of approximately 242.25 g/mol. Its structure features a benzimidazole core, which is significant in many biological activities. The presence of the fluorine atom is known to influence the compound's pharmacological properties, enhancing its efficacy and selectivity in biological systems .
Drug Discovery
This compound is primarily utilized in drug discovery processes due to its potential as a pharmacological agent. Research indicates that derivatives of benzimidazole compounds often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specifically, 1-benzyl derivatives have shown promise in modulating various receptors, making them candidates for developing new therapeutic agents .
Allosteric Modulation
Recent studies have highlighted the role of this compound as an allosteric modulator for G protein-coupled receptors (GPCRs). These receptors are crucial targets in pharmacology due to their involvement in numerous physiological processes. The compound's ability to enhance or inhibit receptor activity can lead to the development of more selective drugs with fewer side effects .
Synthesis of Analogues
The synthesis of this compound serves as a precursor for creating various analogues with modified properties. For example, studies have explored the synthesis of N-benzylated derivatives that retain or enhance biological activity while potentially improving pharmacokinetic profiles .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of several benzimidazole derivatives, including this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting a potential pathway for developing new cancer therapies .
Case Study 2: GPCR Modulation
Another research project focused on the allosteric modulation capabilities of this compound on M1 muscarinic acetylcholine receptors. The findings showed that modifications to the benzyl group could lead to improved receptor activation profiles, highlighting the importance of structural variations in enhancing therapeutic efficacy .
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
6-Fluoro-1H-benzo[d]imidazol-2(3H)-one: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.
1-Benzyl-6-chloro-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical properties and biological effects.
Uniqueness: 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both a benzyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the benzyl group increases its potential for interactions with biological targets .
Biologische Aktivität
1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one (CAS: 1519538-34-1) is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C14H11FN2O
- Molecular Weight: 242.25 g/mol
- InChIKey: LZDVUVQNYRCLAB-UHFFFAOYSA-N
Anticancer Activity
Benzimidazole derivatives, including this compound, have shown promising anticancer properties. In a study focusing on various benzimidazole compounds, it was reported that derivatives with similar structures exhibited significant cytotoxic effects against multiple cancer cell lines. For instance, compounds were evaluated for their IC50 values against human colon adenocarcinoma and breast cancer cell lines, showing potent antiproliferative activity .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-Benzyl-6-fluoro... | Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Other Benzimidazole Derivative | Breast Cancer | Varies |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively studied. Research indicates that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In particular, the compound showed higher efficacy against yeast compared to bacteria in comparative studies .
Table 2: Antimicrobial Activity
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to Good | |
| Escherichia coli | Moderate | |
| Candida albicans | Higher Activity |
The mechanisms by which benzimidazole derivatives exert their biological effects are diverse and include:
- Inhibition of Enzymes: Many benzimidazole derivatives inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which play a role in cancer progression and inflammation .
- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable case study on the synthesis and evaluation of various benzimidazole derivatives highlighted the structure-activity relationship (SAR) that underpins their biological efficacy. The study found that modifications at specific positions on the benzimidazole ring could enhance anticancer and antimicrobial activities significantly .
Q & A
Q. Q1. What are the common synthetic routes for introducing the benzyl and fluoro substituents into the benzo[d]imidazol-2(3H)-one scaffold?
Methodological Answer: The benzyl group is typically introduced via alkylation of the imidazole nitrogen using benzyl halides (e.g., benzyl bromide) under basic conditions, often with catalysts like tetra--butylammonium bromide (TBAB) to enhance reactivity . Fluorination at the 6-position can be achieved via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) or through pre-functionalized intermediates. For example, describes a multi-step synthesis involving fluorobenzylamine and catalytic hydrogenation (Raney Ni/H) to stabilize reactive intermediates .
Q. Q2. How are spectroscopic techniques (NMR, IR, HRMS) applied to confirm the structure of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one derivatives?
Methodological Answer:
- H NMR : Aromatic protons in the benzyl group appear as multiplets (~7.2–7.4 ppm), while the fluoro substituent induces deshielding in adjacent protons. For example, reports δ ~6.6–7.8 ppm for similar compounds .
- IR : Stretching vibrations for C=O (1650–1700 cm) and C-F (1100–1250 cm) confirm key functional groups.
- HRMS : Exact mass analysis ensures molecular formula integrity (e.g., [M+H] for CHFNO: 249.0933) .
Q. Q3. What analytical parameters (e.g., melting point, Rf values) are critical for purity assessment?
Methodological Answer:
- Melting Point : Pure derivatives exhibit sharp melting ranges (e.g., 209–211°C for a tautomeric benzo[d]imidazole in ) .
- TLC (Rf) : Hexane:ethyl acetate (60:40) systems yield Rf ~0.77 for similar compounds, aiding in reaction monitoring .
Advanced Research Questions
Q. Q4. How can density functional theory (DFT) calculations optimize the electronic properties of this compound for targeted bioactivity?
Methodological Answer: DFT studies using B3LYP/6-31G* basis sets () predict charge distribution and frontier molecular orbitals (HOMO/LUMO), which correlate with reactivity and binding affinity. For instance, electron-withdrawing fluoro groups reduce HOMO energy, enhancing electrophilic interactions with biological targets like EGFR .
Q. Table 1: Key DFT Parameters for Derivatives
| Parameter | Value (eV) | Relevance to Bioactivity |
|---|---|---|
| HOMO Energy | -6.2 | Electron donation capacity |
| LUMO Energy | -1.8 | Electrophilicity |
| Band Gap | 4.4 | Kinetic stability |
Q. Q5. What strategies resolve tautomerism in 6-fluoro-substituted benzo[d]imidazolones during structural characterization?
Methodological Answer: Tautomeric mixtures (e.g., 6-fluoro vs. 5-fluoro isomers) are resolved via:
- Low-temperature NMR : Slows exchange rates, splitting signals (e.g., δ 7.87 ppm for a distinct 6-fluoro proton in ) .
- X-ray crystallography : Definitive assignment of substituent positions via diffraction data (not directly shown in evidence but inferred from methods in ) .
Q. Q6. How do substituent variations (e.g., benzyl vs. alkyl groups) impact pharmacokinetic properties in preclinical studies?
Methodological Answer:
- LogP : Benzyl groups increase lipophilicity (LogP ~2.5), enhancing membrane permeability but risking CYP450 metabolism.
- ADMET Predictions : Tools like SwissADME () assess absorption (GI ≈ 85%) and toxicity (e.g., AMES test for mutagenicity). Fluorination improves metabolic stability by blocking oxidation sites .
Q. Table 2: Substituent Effects on Pharmacokinetics
| Substituent | LogP | GI Absorption (%) | CYP2D6 Inhibition |
|---|---|---|---|
| Benzyl | 2.5 | 85 | Moderate |
| Methyl | 1.8 | 92 | Low |
Q. Q7. What catalytic systems enhance regioselectivity in benzimidazolone alkylation?
Methodological Answer:
- Phase-transfer catalysts (e.g., TBAB) : Improve solubility of benzyl halides in polar solvents, favoring N-alkylation over O-alkylation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) while maintaining >80% yield () .
Q. Q8. How are in-silico docking studies used to predict EGFR inhibition by 1-Benzyl-6-fluoro derivatives?
Methodological Answer: Molecular docking (AutoDock Vina) with EGFR (PDB: 1M17) identifies key interactions:
- Fluoro group forms halogen bonds with Thr766.
- Benzyl group occupies hydrophobic pockets (e.g., Leu694). reports binding affinities (ΔG = -9.2 kcal/mol) correlating with in vitro IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
